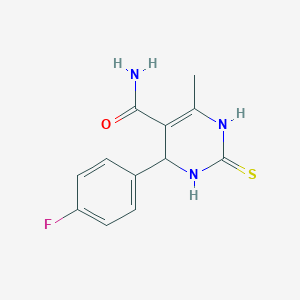

![molecular formula C17H20N2O2 B462796 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 347324-32-7](/img/structure/B462796.png)

2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with two methyl groups at the 2 and 5 positions. At the 1 position, it is substituted with a phenyl ring that is further substituted with a morpholine ring at the 4 position. The compound also contains an aldehyde group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the aromatic pyrrole and phenyl rings would contribute to the compound’s stability. The morpholine ring, which contains a nitrogen and an oxygen atom, could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition. The pyrrole ring, being aromatic, is relatively stable but can undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholine ring and the aldehyde group could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research indicates the utility of 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde in the synthesis of novel heterocyclic compounds. For instance, Fritz and Schenk (1975) demonstrated the synthesis of 2H-Pyrrolo[3,4-c]quinolines from phenylhydrazones of pyrrole-3-carbaldehydes, showcasing the potential of such compounds in creating new heterocyclic ring systems [Fritz & Schenk, 1975].

Catalytic Reactions

This compound has also been involved in catalytic reactions. Betancort and Barbas (2001) reported on the use of morpholinomethylpyrrolidine as a catalyst in Michael addition reactions, demonstrating the compound's utility in catalytic processes to produce chiral, nonracemic pyrrolidines [Betancort & Barbas, 2001].

Synthesis of Mannich Bases

In the realm of antimicrobial research, Kocabalkanlı, Ateş, and Ötük (2001) explored the synthesis of Mannich bases from 4-thiazolidinones, indicating the potential of compounds like 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde in creating substances with significant antimicrobial activities [Kocabalkanlı et al., 2001].

Synthesis of Chiral Compounds

The compound's application extends to the synthesis of chiral compounds. Singh, Rawat, and Sahu (2014) conducted studies on a pyrrole-containing chalcone, suggesting its use in the formation of new heterocyclic compounds and as a non-linear optical material, demonstrating the broad applicability of related pyrrole derivatives in various synthesis processes [Singh et al., 2014].

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that similar compounds have been found to interact with multiple receptors , which suggests that this compound might also have multiple targets.

Mode of Action

It’s known that similar compounds bind with high affinity to their targets , which could suggest a similar mode of action for this compound.

Biochemical Pathways

It’s known that similar compounds can affect various biological activities , suggesting that this compound might also influence multiple biochemical pathways.

Result of Action

It’s known that similar compounds have diverse biological activities , suggesting that this compound might also have various molecular and cellular effects.

Eigenschaften

IUPAC Name |

2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-11-15(12-20)14(2)19(13)17-5-3-16(4-6-17)18-7-9-21-10-8-18/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOXQLZTWLCEMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-Chloro-benzooxazol-2-yl)-3-hydroxy-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B462755.png)

![5-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B462756.png)

![4-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B462767.png)

![3-[(3-Chloro-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B462784.png)

![3-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B462816.png)

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B462819.png)

![1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde](/img/structure/B462877.png)

![1-[3-(2-Chlorophenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B462908.png)

![1-(2-methylpiperidin-1-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B462916.png)

![3-[2-(4-Chlorophenoxy)ethylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole](/img/structure/B462934.png)

![6,6-dimethyl-3-phenyl-2-(propylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B462964.png)